![molecular formula C5H10FN B1472339 2-Cyclopropyl-2-fluoroethan-1-amine CAS No. 1501806-39-8](/img/structure/B1472339.png)
2-Cyclopropyl-2-fluoroethan-1-amine
Overview
Description
“2-Cyclopropyl-2-fluoroethan-1-amine” is a research chemical . It’s a type of amine, which are organic compounds that contain and are often based on one or more atoms of nitrogen .
Synthesis Analysis
The synthesis of cyclopropylamine, a similar compound, has been described in the literature. It involves a process for preparing cyclopropylamine from γ-butyrolactone . Another method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl .Molecular Structure Analysis
The molecular structure of amines, including “2-Cyclopropyl-2-fluoroethan-1-amine”, can be analyzed using spectroscopic techniques. The hydrogens attached to an amine show up at 0.5-5.0 ppm in the NMR spectrum .Chemical Reactions Analysis
Amines, including “2-Cyclopropyl-2-fluoroethan-1-amine”, can undergo a variety of chemical reactions. For example, a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them .Scientific Research Applications
Multicomponent Cyclopropane Synthesis
Functional-group-tolerant organoboron is used in base-metal-catalyzed cyclopropene carbometalation, enabling three-component cyclopropane synthesis. This method, exemplified by the modular assembly of 2-arylcyclopropylamines (ACPA), represents an enantioselective multicomponent cyclopropane synthesis, crucial in ACPA synthesis (Li et al., 2019).
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines are discovered as a new class of σ receptor ligands, showing different selectivity for receptor subtypes. Certain compounds show notable potency as ligands, indicating potential in neuropharmacology (Schinor et al., 2020).
Cyclopropyl Amines Synthesis
The reaction of enamines with Et3Al and CH2I2 forms cyclopropyl amines, demonstrating advantages over traditional cyclopropanation reagents for their preparation (Kadikova et al., 2015).
Pd-Catalyzed Activation of Cyclopropanes
Pd-catalyzed regioselective activation of gem-difluorinated cyclopropanes, yielding 2-fluoroallylic amines, demonstrates the utility in creating biologically active molecular skeletons (Xu et al., 2015).
Chan-Lam Cyclopropylation
A Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate facilitates the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives, important in medicinal chemistry (Derosa et al., 2018).
Chemoenzymatic Route Synthesis
Chemo-enzymatic synthesis of (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate in corticotropin-releasing factor-1 (CRF-1) receptor antagonist synthesis, demonstrates the potential of enzyme-catalyzed synthesis in pharmaceutical production (Parker et al., 2012).
Fluorinated Amino Acid Synthesis
A synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, through a series of reactions including cyclopropanation and Curtius rearrangement, highlights the versatility in creating fluorinated amino acids (Sloan & Kirk, 1997).
Mechanism of Action
Target of Action
Similar compounds such as 1,2-cyclopropyl carbohydrates have shown bioactivity in hela cancer cell lines and yeast, suggesting potential targets within these organisms .
Mode of Action
It is proposed that similar compounds, like 1,2-cyclopropyl carbohydrates, inhibit their targets through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with a target enzyme .
Biochemical Pathways
Similar compounds have shown to affect various cellular processes, suggesting that multiple pathways could be involved .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have shown bioactivity in hela cancer cell lines and yeast, suggesting potential antiproliferative effects .
properties
IUPAC Name |
2-cyclopropyl-2-fluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5(3-7)4-1-2-4/h4-5H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWZPBFQOUQYNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-fluoroethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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